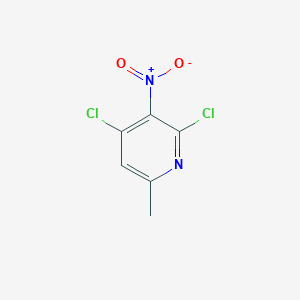

2,4-Dichloro-6-methyl-3-nitropyridine

描述

Contextual Significance of the Pyridine (B92270) Nucleus in Contemporary Chemical Science

The pyridine nucleus, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of contemporary chemical science, particularly in medicinal and materials chemistry. numberanalytics.com It is considered a "privileged structural motif" in drug design, appearing in a vast number of bioactive compounds and pharmaceuticals. nih.govwisdomlib.org The presence of the nitrogen atom makes the pyridine ring a unique and crucial heterocyclic compound in both organic and medicinal chemistry. nih.gov This nitrogen atom possesses a non-bonding pair of electrons, which can participate in hydrogen bonding with biological receptors, thereby enhancing the pharmacokinetic properties of drug molecules. nih.gov

Furthermore, the pyridine ring system can engage in other vital biological interactions, including π–π stacking and chelation with metal ions within biological targets, which can improve binding affinity and specificity. nih.gov The versatility of the pyridine scaffold is demonstrated by its presence in drugs with diverse therapeutic applications, such as anticancer, antimalarial, anti-inflammatory, and antitubercular agents. wisdomlib.orgnih.gov In the field of organic synthesis, pyridine and its derivatives are widely used as reagents, catalysts, and precursors for agrochemicals and dyes. numberanalytics.combiosynce.com The unique electronic properties of the pyridine ring, including its basicity and aromaticity, make it an indispensable building block for constructing complex molecular structures. biosynce.com

Overview of Nitropyridine Derivatives in Advanced Organic Synthesis

Nitropyridine derivatives are a pivotal class of intermediates in advanced organic synthesis, largely because the nitro group significantly influences the reactivity of the pyridine ring. chempanda.com The strong electron-withdrawing nature of the nitro group alters the charge density distribution of the heterocyclic system, increasing its potential for various chemical transformations. chempanda.com From a synthetic standpoint, nitropyridines are regarded as readily available precursors for a multitude of mono- and polynuclear heterocyclic systems that exhibit a wide range of biological activities, including antitumor and antiviral properties. nih.gov

The synthesis of nitropyridines can be challenging; direct nitration of the pyridine ring often gives low yields because the nitrogen atom is easily protonated, which strongly deactivates the ring towards electrophilic substitution. researchgate.net Consequently, alternative methods have been developed, such as reacting pyridine with dinitrogen pentoxide (N₂O₅) and subsequently treating the intermediate with sulfur dioxide or sodium bisulfite. chempanda.comresearchgate.netntnu.no

Once formed, nitropyridines can undergo a variety of transformations. The nitro group can be reduced to an amino group, providing a synthetic handle for further functionalization. nih.gov In halogenated nitropyridines, the halogen atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. ntnu.no This reactivity allows for the introduction of a wide range of carbon, nitrogen, and oxygen nucleophiles, enabling the construction of highly substituted pyridine derivatives that are otherwise difficult to access. nih.govntnu.no These derivatives are important intermediates for pharmaceuticals, dyes, and agrochemicals. researchgate.net

Academic Research Trajectories of 2,4-Dichloro-6-methyl-3-nitropyridine

Academic research on this compound focuses primarily on its utility as a highly reactive and versatile synthetic intermediate. The specific arrangement of its functional groups—two chlorine atoms, a nitro group, and a methyl group—on the pyridine scaffold dictates its chemical behavior and synthetic applications.

The presence of the strong electron-withdrawing 3-nitro group, in concert with the chloro substituents at the 2- and 4-positions, renders the pyridine ring highly electron-deficient. This electronic profile makes the compound an excellent substrate for nucleophilic aromatic substitution reactions. Research trajectories exploit the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position, allowing for selective, stepwise functionalization. This selectivity enables chemists to introduce different nucleophiles sequentially, building molecular complexity in a controlled manner.

Furthermore, the nitro group itself is a key functional handle. It can be reduced to an amine, which can then be diazotized or acylated, opening up further avenues for derivatization. This versatility allows this compound to serve as a precursor for the synthesis of fused heterocyclic systems and polysubstituted pyridines, which are scaffolds of interest in medicinal chemistry and materials science. The methyl group at the 6-position also influences the molecule's reactivity and provides an additional site for potential functionalization in some advanced synthetic strategies.

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₆H₄Cl₂N₂O₂ |

| Molecular Weight | 207.01 g/mol |

| CAS Number | 63897-12-1 |

| Appearance | Solid |

| Purity | 98% |

Data sourced from PubChem and commercial supplier information. nih.govcymitquimica.com

属性

IUPAC Name |

2,4-dichloro-6-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGIKTMXZFIZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382821 | |

| Record name | 2,4-Dichloro-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63897-12-1 | |

| Record name | 2,4-Dichloro-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 6 Methyl 3 Nitropyridine and Analogues

Established Synthetic Routes to 2,4-Dichloro-6-methyl-3-nitropyridine and Related Dichloronitropyridines

The synthesis of this compound and its analogues predominantly relies on the nitration of pre-existing dichloropyridine scaffolds. These methods have evolved from traditional, harsh conditions to considerations of more environmentally benign approaches.

Traditional Nitration Protocols for Dichloropyridine Precursors

The most common and well-established method for the synthesis of dichloronitropyridines is the electrophilic nitration of the corresponding dichloropyridine precursor using a mixture of concentrated nitric acid and sulfuric acid. This "mixed acid" approach generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine (B92270) ring.

For instance, the synthesis of 2,6-dichloro-3-nitropyridine (B41883) is achieved by the nitration of 2,6-dichloropyridine (B45657). In a typical procedure, 2,6-dichloropyridine is added portion-wise to a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (e.g., 0 °C). researchgate.net The reaction mixture is then heated to facilitate the nitration process. researchgate.net The strong electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards electrophilic attack, necessitating harsh reaction conditions.

An improved version of this traditional protocol has been developed to enhance safety and efficiency, particularly for large-scale production. This method utilizes oleum (B3057394) (fuming sulfuric acid) in place of concentrated sulfuric acid. The use of oleum allows for a lower molar ratio of nitric acid to the dichloropyridine substrate and minimizes the evolution of hazardous nitrogen oxide fumes. google.com This process is believed to proceed through the in-situ formation of a 2,6-dichloropyridine:SO₃ complex. google.com

| Precursor | Nitrating Agent | Conditions | Product | Yield | Reference |

| 2,6-Dichloropyridine | Conc. H₂SO₄, Fuming HNO₃ | 0 °C then 65 °C for 2h | 2,6-Dichloro-3-nitropyridine | 46% | researchgate.net |

| 2,6-Dichloropyridine | 65% Oleum, 97.2% HNO₃ | 0 °C then 68-134 °C for 5.5h | 2,6-Dichloro-3-nitropyridine | 77% (corrected) | google.com |

Green Chemistry Approaches in Nitropyridine Synthesis

While effective, traditional nitration methods often involve the use of corrosive and hazardous acids, leading to significant waste generation. In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for nitropyridines. These approaches focus on milder reaction conditions, solvent-free reactions, and the use of less hazardous reagents.

One emerging green approach is photochemical nitration. For example, the nitration of phenol (B47542) and salicylic (B10762653) acid has been successfully carried out under UV radiation in the presence of sodium nitrite. researchgate.net This method avoids the use of concentrated acids and proceeds via a proposed radical mechanism involving NO₂• radicals. researchgate.net While this specific methodology has not yet been reported for dichloropyridine precursors, it represents a promising avenue for future research into greener syntheses of compounds like this compound.

Another green strategy involves multicomponent reactions under solvent-free conditions. For instance, the synthesis of 2-hydroxypyridines has been achieved through a one-pot, three-component condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) without the need for a solvent. mdpi.com This approach offers high atom economy, reduced reaction times, and simpler product isolation. mdpi.com The adaptation of such multicomponent strategies for the direct synthesis of highly substituted nitropyridines from simpler precursors could significantly reduce the environmental impact of their production.

Advanced Synthetic Strategies for this compound Scaffold Derivatization

The presence of two chlorine atoms and a nitro group on the pyridine ring of this compound provides multiple sites for further chemical modification. The strategic manipulation of these functional groups allows for the synthesis of a diverse array of derivatives.

Regioselective Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the derivatization of halogenated and nitrated pyridines. The electron-withdrawing nature of the pyridine nitrogen, the chlorine atoms, and the nitro group makes the carbon atoms of the ring susceptible to attack by nucleophiles.

The two chlorine atoms in dichloronitropyridines are susceptible to displacement by various nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of this substitution is governed by the electronic effects of the substituents on the pyridine ring.

In the case of 2,6-dichloro-3-nitropyridine, nucleophilic substitution is favored at the 2-position. stackexchange.com This preference is attributed to the strong inductive electron-withdrawing effect of the adjacent nitro group, which makes the C-2 position more electron-deficient and thus more prone to nucleophilic attack. stackexchange.com Although the nitro group also activates the para-position (C-6) through resonance, the inductive effect appears to be the dominant factor in determining the kinetic product. stackexchange.com This regioselectivity is crucial for the controlled synthesis of monosubstituted derivatives.

| Substrate | Nucleophile | Position of Substitution | Rationale | Reference |

| 2,6-Dichloro-3-nitropyridine | Amines (e.g., piperazine (B1678402) derivatives) | C-2 | The strong inductive effect of the ortho-nitro group makes the C-2 position more electrophilic. | stackexchange.com |

The nitro group in this compound also plays a significant role in its chemical reactivity, primarily through its ability to be reduced or to act as a leaving group.

The reduction of the nitro group to an amino group is a common transformation that opens up a wide range of further derivatization possibilities, such as diazotization and subsequent coupling reactions, or acylation to form amides. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. For example, the reduction of 2-nitropyridine (B88261) in the presence of aromatic aldehydes using Fe/HCl provides a one-pot synthesis of Schiff bases in an environmentally benign manner. nih.gov

In some cases, the nitro group itself can be displaced by a nucleophile in an SNAr reaction, although this is less common than the displacement of a halogen. The nitro group is a good leaving group, and its displacement is often facilitated in highly electron-deficient systems or under specific reaction conditions. For example, in the reaction of 2-methyl-3-nitropyridines with thiolate anions, the nitro group is substituted.

| Transformation | Reagents/Conditions | Product | Significance |

| Reduction | Fe/HCl | Amino group | Provides access to a versatile amino functionality for further derivatization. |

| Nucleophilic Substitution | Thiolate anions | Thioether | Demonstrates the ability of the nitro group to act as a leaving group. |

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming C-C and C-N bonds. youtube.com For substrates like this compound, the two chlorine atoms at the C2 and C4 positions are potential sites for these transformations. Generally, the C4 position on a pyridine ring is more reactive than the C2 position in palladium-catalyzed coupling reactions due to electronic factors and steric hindrance. nih.govresearchgate.net This inherent difference in reactivity allows for selective, stepwise functionalization of the pyridine core.

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. In the case of 2,4-dichloropyridine (B17371) analogues, selective coupling at the more reactive C4 position can be achieved under carefully controlled conditions. nih.govresearchgate.net

This selectivity allows for the synthesis of 2-chloro-4-aryl-6-methyl-3-nitropyridine derivatives. The remaining chlorine atom at the C2 position can then undergo a second coupling reaction, potentially with a different boronic acid, to yield 2,4-diaryl-6-methyl-3-nitropyridine compounds. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

| Entry | **Aryl Boronic Acid (R-B(OH)₂) ** | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | ~90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | ~82 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | ~88 |

Representative conditions for the selective Suzuki-Miyaura coupling at the C4 position of 2,4-dichloropyridine analogues.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide and an amine. This reaction has become a cornerstone of medicinal chemistry for synthesizing arylamines. youtube.com For this compound, this methodology allows for the selective introduction of primary or secondary amines, again typically favoring the C4 position.

The reaction requires a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. The development of sterically hindered and electron-rich ligands has significantly expanded the scope of this reaction, enabling the coupling of a wide variety of amines and aryl chlorides with high efficiency. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. This reaction provides a direct route to 4-amino-2-chloro-6-methyl-3-nitropyridine derivatives, which are valuable intermediates for further synthesis.

| Entry | Amine (R¹R²NH) | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | ~92 |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | ~80 |

| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | ~88 |

| 4 | Diethylamine | Pd(OAc)₂ / DavePhos | LHMDS | THF | ~85 |

Typical conditions for the selective Buchwald-Hartwig amination at the C4 position of 2,4-dichloropyridine analogues.

Reduction of the Nitro Functional Group to Amine Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in the synthesis of aromatic and heteroaromatic compounds. This conversion is crucial for accessing 3-aminopyridine (B143674) derivatives from this compound, which are key precursors for building fused heterocyclic systems.

Several methods are available for this reduction, with catalytic hydrogenation and the use of dissolving metals being the most common.

Catalytic Hydrogenation: This method typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. While highly efficient, a significant challenge with substrates containing halogen substituents is the potential for competitive hydrodehalogenation, where the chlorine atoms are also replaced by hydrogen. Careful selection of the catalyst and reaction conditions (pressure, temperature, solvent) is necessary to achieve chemoselective reduction of the nitro group.

Metal/Acid Reduction: A classic and reliable method involves the use of a metal, such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂), in an acidic medium like hydrochloric acid (HCl). This method is often highly chemoselective for the nitro group and is less likely to cause dehalogenation compared to some catalytic hydrogenation systems.

The resulting product, 3-amino-2,4-dichloro-6-methylpyridine, is a versatile intermediate for subsequent synthetic manipulations.

| Entry | Reagents and Conditions | Primary Product | Key Features |

| 1 | H₂ (1 atm), 10% Pd/C, Ethanol, RT | 3-Amino-2,4-dichloro-6-methylpyridine | Risk of hydrodehalogenation |

| 2 | Fe powder, HCl, Ethanol/H₂O, Reflux | 3-Amino-2,4-dichloro-6-methylpyridine | Good chemoselectivity, robust |

| 3 | SnCl₂·2H₂O, Ethanol, 70°C | 3-Amino-2,4-dichloro-6-methylpyridine | Mild conditions, good selectivity |

Common methods for the reduction of the nitro group on chlorinated nitropyridine analogues.

Synthetic Applications in the Construction of Fused Heterocyclic Systems

The derivatives of this compound, particularly the corresponding 3-amino and 2,3-diamino analogues, are valuable building blocks for constructing bicyclic heterocyclic systems. These fused rings are common motifs in pharmacologically active compounds.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities. The synthesis of these systems often begins with a 2-aminopyridine (B139424) derivative. Starting from 3-amino-2,4-dichloro-6-methylpyridine (obtained from the reduction of the parent nitro compound), a synthetic sequence can be envisioned. First, a second amino group is introduced at the C2 position, likely via a Buchwald-Hartwig amination or a nucleophilic aromatic substitution reaction, to form a 2,3-diaminopyridine (B105623) intermediate.

This diamine can then be cyclized with a variety of reagents containing a one-carbon electrophile to form the imidazole (B134444) ring. For example, reaction with an α-haloketone (Tschitschibabin reaction) or cyclization with formic acid or triethyl orthoformate would lead to the formation of the desired imidazopyridine core. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, also provide a convergent route to highly substituted imidazopyridines from aminopyridine precursors.

Isothiazolopyridines are another class of fused heterocycles of interest in medicinal chemistry. The construction of the isothiazole (B42339) ring fused to the pyridine core typically involves the formation of a key nitrogen-sulfur bond. A plausible synthetic route starting from 3-amino-2,4-dichloro-6-methylpyridine would involve converting the amine into a better nucleophile or transforming the adjacent chloro-substituent into a sulfur-containing group.

One potential strategy involves the reaction of the 3-aminopyridine derivative with a sulfur-transfer reagent. For example, reaction with thionyl chloride or other reagents could initiate a cyclization to form the isothiazole ring fused at the [2,3-d] or [3,4-d] position, depending on the specific reaction pathway and regioselectivity of the initial functionalization steps. The precise methodology would depend on activating the appropriate positions on the pyridine ring to facilitate the intramolecular cyclization.

Other Polycyclic Nitropyridine Scaffolds

The chemical architecture of this compound offers a versatile platform for the construction of various fused heterocyclic systems. The presence of two reactive chlorine atoms at positions C2 and C4, activated by the electron-withdrawing nitro group, allows for sequential nucleophilic aromatic substitution (SNAr) reactions. These reactions can be strategically employed to introduce functionalities that subsequently participate in intramolecular cyclizations, leading to the formation of diverse polycyclic nitropyridine scaffolds. While specific literature detailing the use of this compound for these syntheses is limited, established methodologies for analogous dichloronitropyridines provide a clear blueprint for its potential transformations.

Synthesis of Thiazolo[5,4-b]pyridine (B1319707) Scaffolds

A plausible pathway to construct a thiazolo[5,4-b]pyridine core involves a multi-step sequence initiated by the selective substitution of the C4 chlorine, followed by the introduction of a sulfur-containing moiety and subsequent cyclization. This approach is analogous to synthetic routes developed for similar chloronitropyridines. nih.gov

The proposed synthesis would commence with the selective nucleophilic substitution of the more reactive C4 chlorine atom of this compound with a suitable amine, such as morpholine, in the presence of a base like triethylamine. nih.gov The resulting intermediate, a 2-chloro-6-methyl-3-nitro-4-(morpholin-4-yl)pyridine, can then undergo a second substitution at the C2 position with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in acetic acid. nih.gov The nitro group of the subsequent product is then reduced, typically with iron powder in acetic acid, which concurrently triggers an intramolecular cyclization to form the fused thiazole (B1198619) ring. nih.gov This one-pot reduction and cyclization yield the amino-thiazolo[5,4-b]pyridine scaffold.

Interactive Data Table: Proposed Synthesis of a Thiazolo[5,4-b]pyridine Derivative

Synthesis of Pyrazolo[4,3-b]pyridine Scaffolds

Another significant polycyclic system derivable from chloronitropyridines is the pyrazolo[4,3-b]pyridine core, which is of interest due to its presence in various biologically active molecules. nih.gov An efficient method for constructing this scaffold utilizes a sequence involving an SNAr reaction followed by a modified Japp–Klingemann reaction. nih.govresearchgate.net

Adapting this methodology, this compound could first react with the anion of a β-ketoester, such as ethyl acetoacetate, in a nucleophilic substitution reaction, likely displacing the C2 chlorine due to the steric hindrance at C6 and the electronic activation by the adjacent nitro group. The resulting ethyl 2-(4-chloro-6-methyl-3-nitropyridin-2-yl)-3-oxobutanoate intermediate would then be subjected to a Japp–Klingemann reaction. This involves coupling with an aryldiazonium salt, followed by a base-promoted cyclization (e.g., using pyrrolidine) which leads to deacylation and the formation of the fused pyrazole (B372694) ring. nih.gov This one-pot sequence offers an operationally simple route to functionalized pyrazolo[4,3-b]pyridines.

Interactive Data Table: Proposed Synthesis of a Pyrazolo[4,3-b]pyridine Derivative

Advanced Spectroscopic and Analytical Characterization Methodologies in 2,4 Dichloro 6 Methyl 3 Nitropyridine Research

Vibrational Spectroscopy for Structural Elucidation (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is essential for identifying the functional groups and fingerprint of a molecule. For 2,4-Dichloro-6-methyl-3-nitropyridine, the spectra would be characterized by vibrations corresponding to the substituted pyridine (B92270) ring and its specific functional groups: the nitro (NO₂), chloro (C-Cl), and methyl (C-H) groups.

The FT-IR spectrum is expected to show strong absorptions for the asymmetric and symmetric stretching vibrations of the nitro group. Aromatic C-H stretching from the single proton on the pyridine ring, as well as aliphatic C-H stretching from the methyl group, would also be present. The pyridine ring itself has characteristic ring stretching and bending vibrations. The C-Cl stretching vibrations typically appear in the lower wavenumber region of the fingerprint area.

FT-Raman spectroscopy provides complementary information. The symmetric vibrations of the nitro group and the vibrations of the pyridine ring are often strong in the Raman spectrum. Due to its symmetry, the pyridine ring's "ring breathing" mode is a particularly characteristic and intense Raman band.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 3000 - 2850 | Medium | Medium |

| NO₂ Asymmetric Stretch | -NO₂ | 1570 - 1500 | Strong | Medium |

| NO₂ Symmetric Stretch | -NO₂ | 1370 - 1300 | Strong | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | Medium-Strong | Medium-Strong |

| C-Cl Stretch | -Cl | 800 - 600 | Strong | Medium |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule in solution.

For this compound, the ¹H NMR spectrum is expected to be relatively simple. It should display two distinct signals: a singlet for the lone aromatic proton on the pyridine ring and a singlet for the three protons of the methyl group. The lack of adjacent protons for both would result in singlet multiplicities.

The ¹³C NMR spectrum would provide information on the carbon skeleton. Given the molecule's asymmetry, six distinct signals are expected, one for each of the five carbons in the pyridine ring and one for the methyl carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro substituents and the electron-donating effect of the methyl group.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Aromatic C-H | 7.5 - 8.0 | Singlet |

| ¹H | -CH₃ | 2.5 - 2.8 | Singlet |

| ¹³C | -CH₃ | 20 - 25 | Quartet (in coupled spectrum) |

| ¹³C | Pyridine Ring Carbons | 120 - 160 | Various |

Mass Spectrometry (LC-MS) for Purity and Structural Confirmation

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for such molecules. googleapis.com

The key feature in the mass spectrum of this compound would be the distinctive isotopic pattern of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) creates a characteristic cluster of peaks. The most abundant peak (M) corresponds to the molecule with two ³⁵Cl atoms. The (M+2) peak, from one ³⁵Cl and one ³⁷Cl, will have a significant relative abundance, and the (M+4) peak, from two ³⁷Cl atoms, will also be clearly visible. This isotopic signature is a powerful tool for confirming the presence of two chlorine atoms.

Table 3: Calculated Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄Cl₂N₂O₂ |

| Monoisotopic Mass | 205.9650 Da |

| Expected [M]⁺ Peak (²x³⁵Cl) | m/z 205.97 |

| Expected [M+2]⁺ Peak (¹x³⁵Cl, ¹x³⁷Cl) | m/z 207.96 |

| Expected [M+4]⁺ Peak (²x³⁷Cl) | m/z 209.96 |

Chromatographic Techniques for Purity Assessment and Separation (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are standard methods for assessing the purity of chemical compounds and for their separation from reaction mixtures. The compound is mentioned as being purified by silica (B1680970) gel column chromatography and its derivatives are purified via preparative HPLC. googleapis.comresearchgate.net

A typical method for analyzing this compound would involve reverse-phase (RP) chromatography. A C18 stationary phase column would be effective, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic acid) to ensure good peak shape. Detection would typically be performed using a UV detector, as the nitropyridine chromophore is expected to absorb strongly in the UV region (around 254 nm). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound.

While the crystal structures of many related substituted pyridines have been determined, a search of the available literature and crystallographic databases did not yield a reported crystal structure for this compound itself. acsmedi.orggoogle.com Therefore, a detailed discussion of its solid-state packing, hydrogen bonding, or other non-covalent interactions is not possible without experimental data. If single crystals were obtained, this analysis would confirm the connectivity established by NMR and provide valuable insight into its solid-state conformation.

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 6 Methyl 3 Nitropyridine

Quantum Chemical Calculations and Molecular Geometry Optimization

The foundational step in the theoretical investigation of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms in three-dimensional space. This is achieved by locating the minimum energy structure on the potential energy surface. For 2,4-dichloro-6-methyl-3-nitropyridine, this process reveals critical information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's architecture.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. A popular functional for such studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set like 6-311++G(d,p), which provides a good description of electron distribution. researchgate.net

When applied to this compound, DFT calculations would yield a fully optimized molecular structure. These calculations would likely show a planar pyridine (B92270) ring, with the substituents (two chlorine atoms, a methyl group, and a nitro group) causing minor distortions from a perfect hexagonal geometry. The nitro group itself may exhibit a slight twist relative to the plane of the pyridine ring due to steric interactions with the adjacent chlorine and methyl groups. Detailed findings from such a study would be presented in a table of optimized geometrical parameters.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value (Å or °) |

| C-C (ring) | Data not available |

| C-N (ring) | Data not available |

| C-Cl | Data not available |

| C-CH3 | Data not available |

| C-NO2 | Data not available |

| N-O | Data not available |

| C-N-C (ring) | Data not available |

| Cl-C-C | Data not available |

| O-N-O | Data not available |

Note: Specific computational data for this compound is not available in the searched scientific literature. This table serves as a template for how such data would be presented.

Hartree-Fock (HF) is an ab initio method that solves the Schrödinger equation for a molecule by approximating the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT because it does not account for electron correlation, HF calculations are still valuable for providing a qualitative understanding of molecular structure and properties. researchgate.net

An HF calculation, typically using a basis set such as 6-311++G(d,p), would also provide an optimized geometry for this compound. karazin.ua A comparison between the geometries obtained from HF and DFT methods would highlight the effects of electron correlation on the molecular structure. Generally, bond lengths calculated at the HF level are slightly shorter than those predicted by DFT and observed experimentally.

Electronic Structure Analysis

The Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the chlorine atoms, which have lone pairs of electrons. The LUMO, conversely, is likely to be concentrated on the nitro group, a strong electron-withdrawing group. The presence of both electron-donating (methyl) and electron-withdrawing (chloro, nitro) groups influences the energies of these frontier orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific computational data for this compound is not available in the searched scientific literature. This table illustrates the format for presenting such findings.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making this a prime site for interaction with electrophiles. The hydrogen atoms of the methyl group and the region around the pyridine ring's nitrogen atom would likely exhibit a more positive potential. This information is invaluable for predicting how the molecule will interact with other molecules and for understanding its intermolecular forces.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Theoretical vibrational analysis can predict these spectra and help in the assignment of the observed vibrational modes.

A frequency calculation performed on the optimized geometry of this compound using a method like B3LYP/6-311++G(d,p) would yield a set of harmonic vibrational frequencies. researchgate.net The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific types of molecular vibrations, such as stretching, bending, or torsional modes of the various functional groups. For this compound, this would involve identifying the characteristic stretching frequencies for the C-H bonds in the methyl group, the C=C and C=N bonds in the pyridine ring, the C-Cl bonds, and the N-O bonds of the nitro group, as well as various bending and torsional modes.

Table 3: Illustrative Vibrational Frequencies and PED Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment (PED) |

| Data not available | C-H stretching |

| Data not available | N-O symmetric stretching |

| Data not available | N-O asymmetric stretching |

| Data not available | C=C/C=N ring stretching |

| Data not available | C-Cl stretching |

| Data not available | CH3 bending |

Note: Specific computational data for this compound is not available in the searched scientific literature. This table is a template for the presentation of such data.

Nuclear Magnetic Resonance Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (TDFT), are widely used to predict NMR chemical shifts, aiding in the assignment of experimental spectra and providing a deeper understanding of the electronic environment of the nuclei.

The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Such calculations are typically performed after optimizing the molecular geometry at a suitable level of theory, for instance, using the B3LYP functional with a basis set like 6-311++G(d,p). The predicted chemical shifts are usually referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the ¹H NMR spectrum is expected to show a singlet for the methyl protons and a singlet for the lone aromatic proton on the pyridine ring. The ¹³C NMR spectrum will display signals for each of the unique carbon atoms in the molecule. The electron-withdrawing effects of the chloro and nitro substituents, as well as the electron-donating nature of the methyl group, will significantly influence the chemical shifts of the ring carbons. The predicted values provide a quantitative measure of the electronic shielding around each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on typical computational outputs for similar structures and should not be considered as experimentally verified data.)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| -CH₃ | 2.60 |

| C5-H | 7.85 |

| ¹³C NMR | |

| C2 | 152.0 |

| C3 | 135.5 |

| C4 | 148.0 |

| C5 | 125.0 |

| C6 | 158.0 |

| -CH₃ | 24.5 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

In this compound, NBO analysis can reveal key electronic features. The strong electron-withdrawing nitro group and the chloro substituents significantly influence the electron distribution within the pyridine ring. The analysis of the second-order perturbation energy, E(2), quantifies the stabilization energy associated with electron delocalization from a donor to an acceptor orbital.

Key interactions expected to contribute to the stability of this compound include:

Delocalization of lone pair electrons from the nitrogen atom of the pyridine ring to the antibonding orbitals of the adjacent C-C and C-N bonds.

Hyperconjugative interactions involving the methyl group, where electron density from the C-H sigma bonds is donated to empty orbitals of the ring.

Interactions between the lone pairs of the chlorine atoms and the antibonding orbitals of the pyridine ring.

Significant charge delocalization from the pyridine ring to the nitro group, which is a characteristic feature of nitropyridine derivatives. researchgate.netnih.govnih.gov

Nonlinear Optical Properties Prediction (Polarizability and Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including optical switching and data storage. nih.gov Computational chemistry plays a vital role in the design and prediction of NLO properties of new materials. ymerdigital.comrsc.org The key parameters that determine the NLO response of a molecule are its polarizability (α) and first-order hyperpolarizability (β).

For this compound, the presence of electron-donating (methyl) and electron-withdrawing (nitro, chloro) groups on the pyridine ring suggests the potential for NLO activity. The intramolecular charge transfer from the donor to the acceptor groups through the π-conjugated system is a key factor for a significant NLO response.

DFT calculations can be employed to predict the polarizability and hyperpolarizability of this compound. These calculations provide values for the dipole moment (μ), the average polarizability (α), and the total first-order hyperpolarizability (β_tot). A high β_tot value is indicative of a strong NLO response.

Table 2: Predicted Nonlinear Optical Properties of this compound (Note: These are illustrative values based on typical computational outputs for similar structures and should not be considered as experimentally verified data.)

| Property | Predicted Value |

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (α) | 15 x 10⁻²⁴ esu |

| Total First Hyperpolarizability (β_tot) | 8 x 10⁻³⁰ esu |

The predicted values can be compared with those of known NLO materials, such as urea, to assess the potential of this compound for NLO applications. The magnitude of the hyperpolarizability is sensitive to the molecular geometry and the nature and position of the substituents on the pyridine ring. researchgate.net

Mechanistic Insights into the Biological Activity of 2,4 Dichloro 6 Methyl 3 Nitropyridine Derivatives

Enzyme Inhibition Mechanisms

Derivatives built from nitropyridine scaffolds have been shown to inhibit several classes of enzymes by competing with endogenous substrates or by binding to allosteric sites. The specific nature of the substitutions on the core pyridine (B92270) ring dictates the affinity and selectivity for the target enzyme.

Stearoyl-CoA Desaturase (SCD) Inhibition

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids. nih.gov Inhibition of SCD1 is a therapeutic strategy for metabolic diseases. nih.govnih.gov Despite the investigation of various chemical scaffolds as SCD1 inhibitors, a review of the scientific literature did not yield specific research detailing derivatives of 2,4-dichloro-6-methyl-3-nitropyridine as inhibitors of this enzyme.

Rho-Kinase Inhibition

Rho-associated kinases (ROCK) are serine/threonine kinases that play a significant role in cellular processes such as muscle contraction and cell migration. nih.govnih.gov While various pyridine-containing compounds have been developed as ROCK inhibitors, research specifically linking derivatives of this compound to Rho-kinase inhibition is not available in the current body of literature. nih.gov

Glycogen (B147801) Synthase Kinase-3 (GSK3) Inhibition

Glycogen Synthase Kinase-3 (GSK3) is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. nih.gov Its dysregulation is linked to several diseases, making it an important therapeutic target. nih.gov

A close structural analog, 2,6-dichloro-3-nitropyridine (B41883), has been utilized as a key intermediate in the synthesis of potent GSK3 inhibitors. In one synthetic approach, the chlorine atoms were sequentially substituted, first via a Suzuki coupling with an aryl group and then with an aminoethylamine fragment. Subsequent reduction of the nitro group to an amine, followed by acylation and a series of cyclization and coupling steps, yielded the final GSK3 inhibitors. The most active compound from this series, featuring a 2,4-dichlorophenyl moiety, demonstrated significant potency.

| Starting Material | Key Synthetic Steps | Final Compound Structure (Example) | GSK3 IC₅₀ |

| 2,6-Dichloro-3-nitropyridine | 1. Suzuki Coupling (Aryl addition) 2. Nucleophilic Substitution (Aminoethylamine addition) 3. Nitro Group Reduction 4. Acylation 5. Intramolecular Mitsunobu Reaction 6. Coupling with 2-amino-6-chloro-3-nitropyridine | Derivative with Ar = 2,4-Cl₂-C₆H₃ | 8 nM |

This table illustrates the inhibitory activity of a derivative synthesized from a close analog of this compound.

This synthetic route highlights how the dichloronitropyridine scaffold can be elaborated into complex molecules that fit into the ATP-binding pocket of GSK3, thereby inhibiting its kinase activity.

Janus Kinase 2 (JAK2) Inhibition

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that mediates signaling for various cytokines and growth factors, playing a crucial role in hematopoiesis. Constitutive activation of JAK2 is associated with myeloproliferative neoplasms, making it a key target for cancer therapy. rhhz.net

Derivatives of 2-chloro-5-methyl-3-nitropyridine, a structural isomer of the title compound, have been developed as potent JAK2 inhibitors. The synthesis involved oxidizing the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom with secondary amines. The resulting carboxylic acids were then coupled with aromatic amines to produce the final inhibitors. These compounds were found to inhibit JAK2 at micromolar concentrations. researchgate.net

| Starting Material | Key Synthetic Steps | Resulting Inhibitor Class | JAK2 IC₅₀ Range |

| 2-Chloro-5-methyl-3-nitropyridine | 1. Oxidation of methyl to carboxylic acid 2. Nucleophilic substitution of chlorine 3. Amide coupling with aromatic amines | Carboxamide derivatives | 8.5–12.2 µM |

This table shows the inhibitory potential of compounds derived from a structural analog of this compound.

The mechanism of these inhibitors involves binding to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation of its downstream targets like STAT proteins.

Phosphodiesterase (PDE) Inhibition (PDE4, PDE7)

Phosphodiesterases (PDEs) are a family of enzymes that degrade the second messengers cAMP and cGMP, thereby regulating a vast array of cellular functions. Inhibitors of specific PDE isoforms, such as PDE4 and PDE7, are of interest for treating inflammatory and neurological disorders.

The compound 2,4-dichloro-3-nitropyridine (B57353) has been explicitly used as a precursor for the solid-phase synthesis of a library of substituted imidazo[4,5-b]pyridines. nih.gov In this process, the chlorine atom at position 4 is more reactive and can be selectively substituted by amines. Subsequent reduction of the nitro group and cyclization leads to the formation of the imidazo[4,5-b]pyridine core. This scaffold has proven effective for developing inhibitors of PDE4 and PDE7. While specific IC₅₀ values for derivatives from this particular synthesis were not detailed in the reviewed literature, related imidazo[4,5-b]pyridines have shown potent inhibition of other PDE isoforms like PDE10A, with IC₅₀ values in the low nanomolar range. nih.govresearchgate.net

| Precursor | Resulting Scaffold | Target Enzymes |

| 2,4-Dichloro-3-nitropyridine | Imidazo[4,5-b]pyridines | PDE4, PDE7 |

This table indicates the enzymatic targets for derivatives synthesized from 2,4-dichloro-3-nitropyridine.

Interactions with Cellular Pathways and Molecular Targets

The inhibition of the enzymes discussed above by derivatives of the nitropyridine scaffold leads to the modulation of critical cellular signaling pathways.

GSK3 Inhibition : By inhibiting GSK3, these derivatives can activate the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis. GSK3 inhibition also impacts glycogen metabolism by activating glycogen synthase and influences insulin (B600854) signaling pathways, making it relevant for diabetes research. nih.gov

JAK2 Inhibition : Inhibitors targeting JAK2 directly interfere with the JAK-STAT signaling pathway. This pathway is the principal signaling mechanism for a wide range of cytokines and growth factors that control cell proliferation, differentiation, and survival, particularly in hematopoietic and immune cells. rhhz.net Blocking this pathway can halt the uncontrolled growth of cells in myeloproliferative disorders.

PDE Inhibition : By preventing the degradation of cAMP and cGMP, PDE inhibitors elevate the levels of these second messengers. This can have widespread effects depending on the tissue and the specific PDE isoform targeted. For instance, elevating cAMP in immune cells through PDE4 inhibition generally leads to a suppression of inflammatory responses.

Despite a comprehensive search of available scientific literature, no specific information was found regarding the mechanistic insights into the biological activity of "this compound" or its derivatives in the requested areas of lipid metabolism, regulation of vascular tone and remodeling, or cell cycle modulation. Similarly, no structure-activity relationship (SAR) studies specifically focusing on this compound and its derivatives in these biological contexts could be located.

The performed searches yielded general information on the biological activities of broader classes of related compounds, such as pyridine and nitropyridine derivatives. For instance, various pyridine derivatives have been investigated for a wide range of biological effects, including antiproliferative activity. Some nitropyridine derivatives have been explored as potential inhibitors of certain kinases. However, these findings are not directly applicable to "this compound" and its specific derivatives as per the strict constraints of the request.

Therefore, due to the lack of specific research data on "this compound" in the specified biological domains, it is not possible to generate the requested article with scientifically accurate and detailed content for each of the outlined sections and subsections. The information required to fulfill the prompt is not present in the public domain based on the conducted searches.

Applications in Medicinal Chemistry and Pharmaceutical Development

Design and Synthesis of Therapeutic Agents Based on the Nitropyridine Scaffold

The unique electronic and structural features of the 2,4-dichloro-6-methyl-3-nitropyridine scaffold allow for its elaboration into a diverse range of complex molecules with potential therapeutic value. The electron-withdrawing nature of the nitro group and the two chlorine atoms activates the pyridine (B92270) ring for nucleophilic substitution reactions, which is a common strategy in the synthesis of pharmaceutical compounds.

Anticancer Agents

Substituted pyridine and pyrimidine (B1678525) scaffolds are prevalent in the development of anticancer agents, particularly as kinase inhibitors. nih.govalliedacademies.org For instance, derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) have been designed and synthesized as potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer. nih.gov However, based on a review of available scientific literature, there are no specific, documented examples of anticancer agents being synthesized directly from the this compound scaffold. While the broader class of substituted pyridines is of significant interest in oncology research, the specific application of this particular compound remains an underexplored area. alliedacademies.orgresearchgate.net

Antiviral Compounds

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry and has been incorporated into numerous compounds exhibiting a wide range of biological activities, including antiviral effects. researchgate.netnih.gov Research has demonstrated that certain pyridine derivatives can inhibit various viruses. nih.gov For example, a series of novel 2-benzoxyl-phenylpyridine derivatives were found to exhibit strong antiviral activities against Coxsackievirus B3 (CVB3) and Adenovirus 7 (ADV7) by targeting the early stages of viral replication. nih.gov Despite the established antiviral potential of the pyridine core structure, specific studies detailing the design and synthesis of antiviral compounds from this compound are not prominently featured in the current body of scientific research.

Anti-inflammatory Agents

Inflammation is a key pathological component of many chronic diseases, and various heterocyclic compounds are investigated for their anti-inflammatory properties. nih.govmdpi.com Pyridine and dihydropyridine (B1217469) derivatives have been synthesized and evaluated as anti-inflammatory agents, with some showing potency comparable to existing nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net The anti-inflammatory effects are often attributed to the inhibition of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.netnih.gov While the nitropyridine scaffold is a candidate for the development of new anti-inflammatory drugs, the scientific literature lacks specific examples of therapeutic agents synthesized directly from this compound for this purpose.

Antimalarial Compounds

The fight against malaria, particularly drug-resistant strains, relies on the development of new therapeutic agents. Heterocyclic scaffolds, including pyridine and pyrimidine, are central to antimalarial drug discovery. capes.gov.brresearchgate.net The quinoline (B57606) ring, a fused pyridine system, is the core of the famous antimalarial drug chloroquine. nih.gov Modifications of these scaffolds have led to potent new compounds. For example, a series of 2,4,6-trisubstituted-pyrimidines showed significant in vitro activity against Plasmodium falciparum. researchgate.net Although the pyridine moiety is a key pharmacophore in many antimalarial drugs, there is no specific research available that describes the use of this compound as a starting material for the synthesis of antimalarial compounds.

Anti-ulcer Medications (e.g., Tenatoprazole (B1683002) Analogues)

Proton pump inhibitors (PPIs) are a class of drugs used to treat acid-related disorders of the upper gastrointestinal tract. Many PPIs, such as Tenatoprazole, are based on an imidazopyridine scaffold. The synthesis of these compounds typically involves the coupling of a substituted pyridine moiety with a benzimidazole (B57391) or an imidazopyridine core.

The synthesis of Tenatoprazole, for instance, involves the condensation of 2-sulfydryl-5-methoxy iminazole-[4,5-b] pyridine with 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. google.com This highlights the importance of substituted chloromethyl pyridines as key intermediates in the production of PPIs. The this compound scaffold represents a viable starting material for the synthesis of novel Tenatoprazole analogues. Through a series of chemical transformations—such as nucleophilic substitution of one of the chlorine atoms, reduction of the nitro group, and subsequent modifications—it can be converted into a unique chloromethyl pyridine intermediate, which could then be coupled with the appropriate imidazopyridine core to generate new PPI candidates with potentially different pharmacological profiles.

Non-Opioid Central Analgesics (e.g., Flupirtine Analogues)

Flupirtine is a non-opioid analgesic that acts as a selective neuronal potassium channel opener. Its synthesis and the development of its analogues have utilized dichloronitropyridine scaffolds. Specifically, the synthesis of Flupirtine often starts from the isomeric compound 2,6-dichloro-3-nitropyridine (B41883). google.comgoogle.com The synthetic route involves a selective amination to replace the chlorine at the 6-position, followed by a reaction with p-fluorobenzylamine to substitute the remaining chlorine. The nitro group is then reduced to an amine, which is subsequently acylated to form the final ethyl carbamate (B1207046) structure of Flupirtine. google.comgoogle.com

Given its structural similarity, this compound is an excellent candidate for the synthesis of novel Flupirtine analogues. The chloro- and nitro- groups on this scaffold can undergo similar transformations. Following a similar synthetic strategy, new analogues could be created where the final substitution pattern on the pyridine ring is different from that of Flupirtine, potentially leading to compounds with altered activity, selectivity, or metabolic stability.

Research into Flupirtine analogues has explored modifications to enhance stability and biological activity. nih.gov For example, thioether analogues have been synthesized starting from 2,6-dichloro-3-nitropyridine to alter the molecule's oxidation pathway. nih.gov These synthetic strategies could be directly applied to the this compound scaffold to generate a new library of potential non-opioid analgesics.

Table 1: Research Findings on Flupirtine Analogue Synthesis

| Starting Material | Key Reactions | Resulting Scaffold | Therapeutic Goal |

|---|---|---|---|

| 2,6-dichloro-3-nitropyridine | Amination, Nucleophilic Substitution, Nitro Reduction, Acylation | Flupirtine Analogues | Non-Opioid Analgesia |

| 2,6-dichloro-3-nitropyridine | Amination, Thiol Substitution, S-Alkylation, Nitro Reduction | Thioether Flupirtine Analogues | Improved Stability and Activity |

| 6-bromo-2-methyl-3-nitropyridine | Thiol Substitution, S-Alkylation, Nitro Reduction, Acylation | Modified Flupirtine Analogues | Structure-Activity Relationship Studies |

Strategic Role of this compound as a Pharmaceutical Intermediate

This compound is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its strategic importance as a pharmaceutical intermediate stems from the specific arrangement and reactivity of its substituent groups: two chlorine atoms, a nitro group, and a methyl group, all attached to a central pyridine ring. This combination of features provides medicinal chemists with multiple reactive sites to elaborate the molecule, enabling the construction of diverse molecular architectures for the development of new therapeutic agents.

The pyridine core itself is a common scaffold in many approved drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The substituents on this compound enhance its utility as a starting material for drug discovery. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, which are crucial for modulating the pharmacological properties of a drug candidate.

The nitro group is another key functional moiety. It is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic attack, further facilitating the displacement of the chlorine atoms. Moreover, the nitro group can be readily reduced to an amino group. This transformation is a pivotal step in many synthetic pathways, as the resulting aniline-type compound can be further modified through reactions such as acylation, alkylation, or diazotization, providing a gateway to a vast array of other functionalities. The presence of the methyl group also offers a site for potential functionalization, although it is generally less reactive than the other positions.

While specific examples of marketed drugs that are directly synthesized from this compound are not prominently featured in publicly available literature, the strategic value of similarly substituted pyridine intermediates is well-documented. For instance, related compounds like 2,6-dichloro-3-nitropyridine are known intermediates in the synthesis of drugs such as the anti-ulcer medication tenatoprazole and the non-opioid analgesic flupirtine. google.com These examples underscore the potential of the dichloronitropyridine scaffold in constructing biologically active molecules.

The strategic utility of this compound in pharmaceutical development can be summarized by considering the potential transformations at its key reactive sites, as detailed in the table below.

| Reactive Site | Type of Transformation | Potential Introduced Functional Group | Strategic Importance in Medicinal Chemistry |

|---|---|---|---|

| C2-Cl and C4-Cl | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols, etc. | Introduction of key binding motifs, modulation of solubility and pharmacokinetic properties. |

| NO2 (Nitro group) | Reduction | NH2 (Amino group) | Enables further functionalization (e.g., amide bond formation) to build complexity and interact with biological targets. |

| CH3 (Methyl group) | Oxidation or Halogenation | Carboxylic acid, Halomethyl | Provides an additional handle for synthetic elaboration or for fine-tuning steric and electronic properties. |

Applications in Agrochemical and Materials Science Research

Development of Agrochemicals

The functional groups present on the 2,4-dichloro-6-methyl-3-nitropyridine molecule, namely the chloro, methyl, and nitro groups attached to the pyridine (B92270) ring, suggest its potential as an intermediate or a scaffold in the synthesis of novel agrochemicals. However, specific studies focusing on its direct use or the development of commercial products are limited.

Herbicides and Plant Growth Control Agents

Insecticides and Pesticides

Similarly, there is a lack of specific research detailing the use of this compound as a precursor or active ingredient in insecticides and pesticides. The nitropyridine nucleus is of interest in the development of insecticidal agents, but research has focused on other derivatives. ascendexllc.com

Fungicides

There is no readily available scientific literature or patent information that specifically documents the development or testing of fungicidal compounds derived from this compound.

Innovations in Material Science

The application of this compound in material science is another area where specific research findings are not prominently available in the public domain.

Polymer and Coating Enhancements

A review of academic and industrial literature did not reveal any studies on the use of this compound as a monomer, additive, or precursor for creating polymers or enhancing the properties of coatings.

OLED Intermediates

There is no specific information available in scientific databases or patent records to suggest that this compound is currently being investigated or used as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). Research in OLED intermediates is extensive but does not appear to have focused on this particular compound.

Specialized Materials for Enhanced Durability

A thorough review of scientific literature and patent databases reveals a notable absence of specific research detailing the application of this compound in the development of specialized materials with enhanced durability. While pyridine derivatives, in general, have been incorporated into polymers to modify their properties, there is no direct evidence to suggest that this particular compound has been utilized for creating durable coatings, high-performance polymers, or other resilient materials.

The presence of reactive chlorine atoms and a nitro group could theoretically allow for the incorporation of this molecule into a polymer backbone or as a pendant group. Such modifications could potentially influence material properties such as thermal stability, flame retardancy, or resistance to chemical degradation. However, without experimental data or published research, any discussion on its role in enhancing material durability remains speculative. The current body of scientific knowledge does not support any definitive claims in this area.

It is important to note that the nitropyridine nucleus is a critical component in the development of various medicinal agents and agrochemicals. researchgate.net Pyridine derivatives have been successfully developed and utilized as insecticidal agents. researchgate.net Furthermore, nitrated pyridines and their derivatives serve as crucial intermediates in the synthesis of heterocyclic compounds used in dyes and pharmaceutical products. researchgate.net

While the primary application of compounds structurally similar to this compound appears to be as intermediates in the synthesis of bioactive molecules, their potential in materials science remains an unexplored area of research. Future investigations may yet uncover novel applications for this and related compounds in the creation of specialized, durable materials.

Environmental Fate and Degradation Studies of Nitropyridine Compounds

Degradation Pathways and Mechanisms

The degradation of nitropyridine compounds can proceed through several pathways, including reductive and oxidative routes, often initiated by microbial enzymes or photochemical reactions. The presence of both chloro and nitro substituents on the pyridine (B92270) ring of 2,4-Dichloro-6-methyl-3-nitropyridine influences its susceptibility to degradation. The electron-withdrawing nature of the nitro group and chlorine atoms can make the aromatic ring more susceptible to nucleophilic attack but resistant to electrophilic attack.

Microbial Degradation:

Microorganisms play a crucial role in the breakdown of nitroaromatic compounds. The degradation can occur under both aerobic and anaerobic conditions.

Reductive Pathways: A common initial step in the microbial degradation of nitroaromatic compounds is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and subsequently an amino (-NH2) group. This reduction is often catalyzed by nitroreductases. For instance, the degradation of other nitroaromatic pesticides has been shown to proceed through this reductive pathway.

Oxidative Pathways: Aerobic degradation can involve the hydroxylation of the pyridine ring, catalyzed by monooxygenase or dioxygenase enzymes. This hydroxylation can lead to ring cleavage and subsequent mineralization to carbon dioxide, water, and inorganic ions. The degradation of pyridine itself often begins with hydroxylation. researchgate.net

Dehalogenation: The removal of chlorine atoms is a critical step in the detoxification of chlorinated compounds. This can occur either reductively (hydrogenolysis), oxidatively, or hydrolytically.

Studies on analogous compounds, such as chloronitrobenzenes, have shown that a combination of these pathways can be effective. For example, a co-culture of Pseudomonas putida and a Rhodococcus sp. was able to mineralize chloronitrobenzenes through partial reduction and subsequent acetylation.

Photodegradation:

Sunlight can induce the degradation of nitropyridine compounds in the environment. Photodegradation can involve direct photolysis, where the compound absorbs light and undergoes transformation, or indirect photolysis, mediated by photosensitizers present in the environment. The degradation of pyridine in aqueous solutions has been shown to be susceptible to photochemical processes. researchgate.net For other nitroaromatic compounds, photodegradation can lead to the reduction of the nitro group or hydroxylation of the aromatic ring.

Hydrolysis:

The hydrolysis of the chloro substituents on the pyridine ring can occur, particularly under alkaline conditions, replacing the chlorine atoms with hydroxyl groups. This can be a first step towards further degradation.

Table 1: Potential Degradation Pathways of this compound Based on Analogous Compounds

| Degradation Pathway | Initiating Process | Key Reactions | Potential Intermediate Products |

| Microbial Reduction | Anaerobic/Aerobic Bacteria (Nitroreductases) | Reduction of the nitro group | 2,4-Dichloro-6-methyl-3-nitrosopyridine, 3-Amino-2,4-dichloro-6-methylpyridine |

| Microbial Oxidation | Aerobic Bacteria (Mono-/Dioxygenases) | Hydroxylation of the pyridine ring, Dehalogenation | Chlorinated hydroxymethyl-nitropyridines, Ring cleavage products |

| Photodegradation | UV Radiation (Sunlight) | Photoreduction of the nitro group, Photo-oxidation | Hydroxylated derivatives, Dechlorinated products |

| Hydrolysis | Chemical (pH-dependent) | Replacement of chlorine with hydroxyl groups | 2-Chloro-4-hydroxy-6-methyl-3-nitropyridine, 4-Chloro-2-hydroxy-6-methyl-3-nitropyridine |

Potential in Environmental Remediation Technologies

The remediation of soils and water contaminated with nitropyridine compounds like this compound can be approached using various technologies that leverage the degradation pathways discussed above.

Bioremediation:

Bioremediation utilizes microorganisms to degrade contaminants and is considered a cost-effective and environmentally friendly approach. nih.govresearchgate.net

Natural Attenuation: In some cases, indigenous microbial populations may be capable of degrading the contaminant over time without intervention.

Biostimulation: This involves the addition of nutrients and electron acceptors (like oxygen) to stimulate the activity of native microorganisms capable of degrading the target compound.

Bioaugmentation: If the indigenous microbial population lacks the necessary degradative capabilities, specific microbial strains or consortia known to degrade similar compounds can be introduced to the contaminated site. nih.gov For instance, bacteria capable of degrading chloronitrobenzenes could be potential candidates for the bioremediation of sites contaminated with this compound.

Phytoremediation:

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. clu-in.org

Phytodegradation: Plants can take up contaminants and break them down through their metabolic processes.

Rhizodegradation: This refers to the degradation of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. The root exudates can enhance the microbial populations capable of degrading nitropyridine compounds.

Table 2: Environmental Remediation Technologies Potentially Applicable to this compound Contamination

| Remediation Technology | Principle | Advantages |

| Bioremediation | Microbial degradation of the contaminant. | Cost-effective, environmentally friendly, potential for complete mineralization. nih.govresearchgate.net |

| Phytoremediation | Use of plants to remove, degrade, or contain contaminants. | Low cost, aesthetically pleasing, can be used for large areas with low to moderate contamination. clu-in.org |

| In Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants into the subsurface to destroy contaminants. | Rapid and effective for a wide range of organic compounds. |

| Activated Carbon Adsorption | Adsorption of the contaminant onto the surface of activated carbon. | High removal efficiency for a broad spectrum of organic compounds. |

The selection of the most appropriate remediation technology depends on various site-specific factors, including the concentration and extent of contamination, soil type, and hydrogeological conditions. For chlorinated nitroaromatic compounds, a combination of technologies, or a "treatment train," may be the most effective approach to achieve cleanup goals. clu-in.org

Industrial Synthesis and Process Optimization Considerations for 2,4 Dichloro 6 Methyl 3 Nitropyridine

Challenges in Large-Scale Production and Waste Management

The large-scale synthesis of chlorinated and nitrated pyridines, including 2,4-dichloro-6-methyl-3-nitropyridine, is often reliant on traditional chemical methods that, while effective in a laboratory setting, pose considerable difficulties when scaled up for industrial production. These challenges primarily revolve around the harsh reaction conditions, the use of hazardous reagents, and the generation of substantial waste streams.

A significant challenge lies in the nitration step, which typically employs strong acids. For the analogous compound, 2,6-dichloro-3-nitropyridine (B41883), the synthesis involves the nitration of 2,6-dichloropyridine (B45657) using aggressive reagents like fuming nitric acid or a mixture of concentrated nitric and sulfuric acids. google.comresearchgate.net These reactions are highly exothermic, creating potential safety hazards in large-scale reactors. google.com Furthermore, these processes often require a large excess of nitric acid to achieve satisfactory yields, leading to low productivity and the evolution of hazardous brown nitrogen oxides. google.com

Sustainable and Economically Viable Synthesis Methods

In response to the challenges associated with traditional synthesis routes, research has focused on developing more sustainable and economically viable methods for the production of chlorinated nitropyridines. These "green" chemistry approaches aim to reduce waste, improve safety, and utilize less hazardous reagents.

One promising sustainable method, developed for the synthesis of the related compound 2,6-dichloro-3-nitropyridine, avoids the direct nitration of a dichloropyridine precursor. google.com This method involves a multi-step process that begins with a 1,4-addition reaction between a 2-nitroacetate and a 2-halogenated acrylate, followed by a cyclization reaction with ammonia (B1221849) to form 2,6-dihydroxy-3-nitropyridine. This intermediate is then subjected to a chlorination reaction to yield the final product. google.com